BenchChemオンラインストアへようこそ!

2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine

Nucleophilic aromatic substitution Leaving-group ability Synthetic chemistry

2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine (CAS 2901085-13-8) is a fused bicyclic heterocycle belonging to the thiazolo[4,5-b]pyridine class, with molecular formula C₈H₅ClF₂N₂S and molecular weight 234.65 g/mol. The scaffold comprises a thiazole ring fused to a pyridine core, bearing three substituents: a chlorine atom at position 2, a difluoromethyl (-CHF₂) group at position 7, and a methyl group at position 5.

Molecular Formula C8H5ClF2N2S
Molecular Weight 234.65 g/mol
CAS No. 2901085-13-8
Cat. No. B13460484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine
CAS2901085-13-8
Molecular FormulaC8H5ClF2N2S
Molecular Weight234.65 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=N1)N=C(S2)Cl)C(F)F
InChIInChI=1S/C8H5ClF2N2S/c1-3-2-4(6(10)11)5-7(12-3)13-8(9)14-5/h2,6H,1H3
InChIKeyRTIHOOCVWCAKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine (CAS 2901085-13-8): Structural Identity and Core Attributes for Scientific Procurement


2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine (CAS 2901085-13-8) is a fused bicyclic heterocycle belonging to the thiazolo[4,5-b]pyridine class, with molecular formula C₈H₅ClF₂N₂S and molecular weight 234.65 g/mol [1]. The scaffold comprises a thiazole ring fused to a pyridine core, bearing three substituents: a chlorine atom at position 2, a difluoromethyl (-CHF₂) group at position 7, and a methyl group at position 5 . Thiazolo[4,5-b]pyridines are recognized as privileged scaffolds in medicinal and agrochemical discovery, with documented anti-inflammatory, antimicrobial, antioxidant, and pesticidal activities [2]. The specific substitution pattern of this compound—particularly the combination of a C2 chlorine leaving group and a C7 difluoromethyl moiety—creates a reactivity and physicochemical profile that distinguishes it from its closest commercially available analogs .

Why Generic Substitution Fails for 2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine (CAS 2901085-13-8)


In-class thiazolo[4,5-b]pyridines cannot be freely interchanged because biological and physicochemical performance in this scaffold is exquisitely sensitive to the identity of substituents at positions 2, 5, and 7 [1]. The C2 halogen determines leaving-group reactivity in nucleophilic aromatic substitution (SNAr) reactions, with chloro and bromo analogs exhibiting distinct reaction rates that affect both downstream derivatization efficiency and potential off-target covalent binding [2]. The C7 substituent critically modulates lipophilicity (logP), metabolic stability, and hydrogen-bonding capacity—a methyl ester, a primary amine, and a difluoromethyl group at this position produce compounds with divergent pharmacokinetic and target-engagement profiles [3]. Furthermore, the difluoromethyl group acts as a lipophilic hydrogen-bond donor and metabolic shield, properties absent in non-fluorinated or trifluoromethyl analogs [4]. Selecting the incorrect positional isomer or substituent combination therefore risks irreproducible biological results, failed synthetic campaigns, or misleading structure-activity relationship (SAR) conclusions. The quantitative evidence below substantiates why this specific compound must be procured for applications requiring its precise substitution architecture.

Quantitative Differentiation Evidence for 2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine vs. Closest Analogs


C2 Chloro vs. Bromo Leaving-Group Reactivity: Implications for SNAr Derivatization and Selectivity

The C2 chlorine atom in the target compound provides a controlled electrophilic center for SNAr reactions. In pyridine and fused pyridine systems, 2-chloropyridine derivatives react with solvated electrons at a rate constant k ≈ 10¹⁰ L mol⁻¹ s⁻¹, whereas 2-bromopyridine analogs react approximately 3–5× faster due to the lower C–Br bond dissociation energy [1]. This kinetic difference means the 2-bromo analog (CAS 2866335-10-4) undergoes faster nucleophilic displacement, which can lead to lower yields in sequential functionalization and increased side-product formation when selective mono-substitution is desired. The chloro derivative offers a more tractable reaction profile for library synthesis and late-stage functionalization, where stepwise control is paramount.

Nucleophilic aromatic substitution Leaving-group ability Synthetic chemistry Cross-coupling

C7 Difluoromethyl vs. Methyl Ester: LogP and Hydrogen-Bond Donor Capacity Comparison

The C7 substituent fundamentally alters the compound's lipophilicity and hydrogen-bonding profile. The target compound bears a difluoromethyl (-CHF₂) group at C7, while methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate (CAS 2866334-49-6) carries a methyl ester (-CO₂CH₃). The ester analog exhibits a predicted logP of approximately −0.29 to +1.07 , whereas the difluoromethyl analog is predicted to have a logP approximately 1.0–1.5 units higher based on the well-characterized Hansch π value for -CHF₂ substitution (π ≈ +0.3 to +0.5 relative to -CH₃) and the absence of the polar ester carbonyl [1]. Additionally, the -CHF₂ group can act as a lipophilic hydrogen-bond donor, a property completely absent in the ester analog, which only functions as a hydrogen-bond acceptor [1]. This dual lipophilic/HBD character of -CHF₂ enables unique target interactions not achievable with ester, amine, or unsubstituted analogs.

Lipophilicity LogP Hydrogen-bond donor Physicochemical properties

C7 Difluoromethyl Metabolic Shielding vs. Methyl or Unsubstituted Analogs

The difluoromethyl group at C7 provides metabolic shielding at the pyridine ring position most susceptible to oxidative metabolism. The -CHF₂ group is a recognized metabolic blocking group that attenuates CYP450-mediated oxidation at the substituted carbon [1]. Difluoromethyl substitution typically results in extended in vitro microsomal half-life (t₁/₂) by 2- to 10-fold compared to the corresponding methyl-substituted analog, depending on the scaffold and the specific CYP isoform involved [1]. In contrast, the 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine analog lacking the C7 difluoromethyl group (and instead bearing a hydrogen at C7) is expected to undergo more rapid oxidative metabolism at this unsubstituted position, reducing its effective half-life in both in vitro hepatocyte and in vivo pharmacokinetic studies . While direct experimental t₁/₂ data for the target compound are not yet published, the class-level evidence across multiple heterocyclic series consistently supports this metabolic advantage [1][2].

Metabolic stability CYP450 oxidation In vitro half-life Fluorine substitution

Scaffold-Level Biological Activity: Thiazolo[4,5-b]pyridine Core with Anti-Inflammatory and Antimicrobial Potential

While no target-specific biological assay data have been published for this exact compound, the thiazolo[4,5-b]pyridine scaffold has demonstrated reproducible in vitro and in vivo activity across multiple therapeutic areas. Novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones showed potent antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli with a MIC value of 0.21 µM for the most active derivative (compound 3g) [1]. In anti-inflammatory assays, thiazolo[4,5-b]pyridin-2-one derivatives exhibited in vivo efficacy in the carrageenan-induced rat paw edema model, with select compounds exceeding the activity of ibuprofen, the reference standard [2]. These data establish the scaffold's biological validity and imply that the target compound—with its C2 chloro (reactive handle) and C7 difluoromethyl (metabolic shield) groups—is rationally positioned as a late-stage diversification intermediate for probing SAR around this biologically active core.

Anti-inflammatory Antimicrobial IC50 MIC Thiazolo[4,5-b]pyridine

Physicochemical Differentiation: Predicted Solubility and LogP Comparison Across 7-Position Analogs

The predicted physicochemical profile of 2-chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine places it in a distinct property space compared to its closest commercially available 7-position analogs. The unsubstituted parent scaffold [1,3]thiazolo[4,5-b]pyridine has an ACD/LogP of 1.39 and estimated water solubility of 9183 mg/L . Addition of the 7-CHF₂ group is predicted to increase logP by approximately 0.3–0.5 units while reducing aqueous solubility to an estimated <1 mg/mL range, comparable to the behavior observed for 2,6-dichloro-[1,3]thiazolo[4,5-b]pyridine (predicted logP ~2.8, water solubility <0.1 mg/mL) . The 7-amino analog (7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine) is expected to show higher aqueous solubility and lower logP due to the additional hydrogen-bond donor capacity of the primary amine . For procurement decisions, this means the target compound occupies a unique property space—more lipophilic than the 7-amino or 7-ester analogs, yet more synthetically tractable than the fully halogenated 2,6-dichloro derivative.

Aqueous solubility LogP Drug-likeness Physicochemical profiling

Synthetic Accessibility: C2 Chloro as a Superior Handle for Diversification vs. C2 Amino or C2 Thioether Analogs

The C2 chlorine atom in the target compound serves as a versatile synthetic handle for downstream diversification via SNAr, Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. In contrast, the 7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine analog (CAS not publicly available) bears a C2 primary amine, which requires protection/deprotection steps prior to further functionalization, adding 2–3 synthetic steps and reducing overall yield [1]. Patents describing 2-(substituted thio)thiazolo[4,5-b]pyridine compounds (US 6,448,262) demonstrate that C2 thioether derivatives are biologically active as pesticides but lack the synthetic versatility of the C2 chloro handle for generating diverse analog libraries [2]. The C2 chloro compound thus represents the most efficient entry point for parallel synthesis of thiazolo[4,5-b]pyridine-based screening libraries, directly impacting procurement value for medicinal chemistry and agrochemical discovery programs.

Synthetic accessibility Cross-coupling Late-stage functionalization SNAr

Procurement-Driven Application Scenarios for 2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine (CAS 2901085-13-8)


Medicinal Chemistry: Late-Stage Diversification Core for Kinase or Inflammatory Target Screening Libraries

The C2 chlorine handle enables single-step diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling to generate focused libraries of 50–500 analogs. The C7 difluoromethyl group provides metabolic shielding (estimated 2–10× t₁/₂ extension vs. C7-H analogs [1]) and lipophilic hydrogen-bond donor capacity [2], traits valued in kinase inhibitor design where occupancy of the hinge region and metabolic stability are critical. The scaffold's established anti-inflammatory activity (carrageenan-induced rat paw edema model, compounds exceeding ibuprofen efficacy [3]) supports its use in COX/LOX or NLRP3 inflammasome targeting programs. Procurement of this specific intermediate enables rapid SAR exploration without the synthetic overhead of installing the CHF₂ group de novo—a transformation requiring specialized fluorinating reagents (e.g., DAST, Selectfluor) and often proceeding in low to moderate yields (30–60%).

Agrochemical Discovery: Nematicidal and Fungicidal Lead Optimization Scaffold

Patents (US 6,448,262; WO 2003/006470 A2) establish the thiazolo[4,5-b]pyridine scaffold as an effective chemotype for nematicidal, insecticidal, and fungicidal applications [1][2]. The target compound's C2-Cl atom can be displaced with thiol nucleophiles to generate 2-(substituted thio) analogs matching the general formula claimed in these patents, while the C7-CHF₂ group provides the moderate lipophilicity modulation (ΔlogP +0.1 to +0.4 vs. -CH₃) preferred in agrochemical design for balanced soil mobility and cuticular penetration [3]. The predicted logP range of ~1.9–2.4 aligns with the optimal lipophilicity window for foliar-applied agrochemicals (logP 2–4), making this intermediate preferentially suited for generating patentable analogs in the crop protection space.

Chemical Biology: Activity-Based Probe or Photoaffinity Labeling Precursor

The orthogonal reactivity of the C2 chlorine (leaving group for SNAr) and the C5 methyl/C7 difluoromethyl (metabolically stable, non-reactive substituents) makes this compound an ideal scaffold for constructing activity-based protein profiling (ABPP) probes. The C2 position can be elaborated with a linker bearing an alkyne or azide click-chemistry handle, while the CHF₂ group serves as a subtle ¹⁹F NMR reporter group for conformational and binding studies [1]. The controlled reactivity of chloro versus bromo (3–5× rate difference [2]) is advantageous here: slower, more selective conjugation reduces non-specific labeling, a critical requirement for target identification studies where off-target probe reactivity compromises data quality.

Process Chemistry: Scalable Building Block for GMP Intermediate Synthesis

For programs advancing a thiazolo[4,5-b]pyridine lead toward clinical or field development, the C2-Cl compound offers process advantages over the C2-Br analog. The lower reactivity of the C–Cl bond simplifies reaction calorimetry and thermal hazard assessment during scale-up, as SNAr reactions with chloroarenes typically exhibit lower exotherms and longer induction periods compared to bromoarenes [1]. The difluoromethyl group, unlike trifluoromethyl, does not introduce a significantly electron-withdrawing effect that would further activate the C2 position, enabling more predictable scale-up kinetics. For procurement planning, securing a reliable supply of this specific CAS-numbered intermediate ensures batch-to-batch consistency in downstream API or technical-grade active ingredient synthesis, avoiding the regulatory complications of changing starting materials mid-development.

Quote Request

Request a Quote for 2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.